6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

Antiviral drug discovery DHODH inhibition Broad‑spectrum antiviral

This compound is a 6-bromo-substituted 2-arylquinoline-4-carboxylic acid (FA-613) that inhibits human DHODH, disrupting pyrimidine biosynthesis for broad-spectrum antiviral activity against RSV, EVs, and CoVs. Unlike the 8-bromo isomer, it loses potency against ALLINI-resistant HIV-1 IN A128T mutants, making it essential for resistance profiling. With a DHODH IC50 of 0.17 μM and kinase selectivity, it is an ideal probe for host-targeted antiviral and resistance-mutation screening programs.

Molecular Formula C18H14BrNO3
Molecular Weight 372.2 g/mol
CAS No. 351001-28-0
Cat. No. B1671849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
CAS351001-28-0
SynonymsFA613;  FA 613;  FA-613
Molecular FormulaC18H14BrNO3
Molecular Weight372.2 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
InChIInChI=1S/C18H14BrNO3/c1-2-23-13-6-3-11(4-7-13)17-10-15(18(21)22)14-9-12(19)5-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22)
InChIKeyOGFWPHFYEHXELV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid (CAS 351001-28-0): A 2‑Arylquinoline-4-carboxylic Acid Scaffold with DHODH‑Targeted Antiviral Activity


6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid (CAS 351001-28-0, molecular formula C18H14BrNO3, molecular weight 372.21 g/mol) is a brominated 2-arylquinoline-4-carboxylic acid derivative bearing a 6-bromo substitution and a 4-ethoxyphenyl group at the C2 position . The compound is characterized as a host-targeted small molecule antiviral agent (also designated FA-613) that inhibits human dihydroorotate dehydrogenase (DHODH), thereby disrupting de novo pyrimidine biosynthesis essential for viral RNA synthesis [1]. Its structural features—the bromine atom for electrophilic functionalization, the ethoxyphenyl moiety for electronic and solubility modulation, and the carboxylic acid for derivatization—render it a versatile intermediate in medicinal chemistry and drug discovery programs targeting viral infections and kinase inhibition [2]. The compound is commercially available at purities of ≥95% to 98% from multiple research chemical suppliers .

Why 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid Cannot Be Interchanged with Unsubstituted or 8‑Bromo Quinoline‑4‑carboxylic Acid Analogs


Substitution within the 2-arylquinoline-4-carboxylic acid chemotype is not functionally interchangeable. The position and identity of halogen substituents on the quinoline core profoundly influence both target engagement and resistance profiles. In the context of HIV-1 integrase allosteric inhibition, the 6‑bromo and 8‑bromo regioisomers exhibit divergent antiviral potency against drug‑resistant viral mutants, with the 8‑bromo analog retaining full effectiveness against the ALLINI‑resistant IN A128T mutant while the 6‑bromo analog loses potency [1]. Similarly, within the DHODH‑targeted antiviral class, distinct 2‑arylquinoline-4‑carboxylic acid analogs demonstrate compound‑specific differences in pharmacokinetic profiles relative to reference inhibitors such as DDD85646 [2]. These regio‑ and chemotype‑specific variations mean that generic substitution—whether by unsubstituted quinoline‑4‑carboxylic acid cores or by alternative bromine positional isomers—will not preserve the functional properties or procurement rationale for a given research or development program. The following quantitative evidence establishes precisely where this compound diverges from its closest comparators.

Quantitative Differentiation Evidence for 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid Versus Structural Analogs


DHODH‑Targeted Broad‑Spectrum Antiviral Activity of FA‑613 Compared with RYL‑634 and Other Quinoline‑4‑carboxylic Acid Derivatives

FA‑613 (6‑bromo‑2‑(4‑ethoxyphenyl)quinoline‑4‑carboxylic acid) is distinguished from the more narrowly active DHODH inhibitor RYL‑634 by its substantially broader spectrum of antiviral coverage. Whereas RYL‑634 demonstrates an EC50 of ~4 nM specifically against EV‑A71, FA‑613 exhibits inhibitory activity across a panel of clinically relevant respiratory RNA viruses including respiratory syncytial virus (RSV), multiple enteroviruses (EVs), and coronaviruses (CoVs) [1]. This breadth of coverage, derived from comparative profiling studies, constitutes a meaningful differentiation for programs seeking host‑targeted antiviral candidates with pan‑viral potential rather than narrow‑spectrum agents.

Antiviral drug discovery DHODH inhibition Broad‑spectrum antiviral Respiratory RNA viruses

Divergent Resistance Profiles of 6‑Bromo Versus 8‑Bromo Quinoline Regioisomers in HIV‑1 Integrase Allosteric Inhibition

In a direct head‑to‑head evaluation of multi‑substituted quinoline‑based HIV‑1 integrase allosteric inhibitors (ALLINIs), the 6‑bromo‑substituted quinoline core displayed a critical vulnerability not observed with its 8‑bromo regioisomer. When tested against the ALLINI‑resistant IN A128T mutant virus, the 6‑bromo analog exhibited a significant loss of antiviral potency, whereas the 8‑bromo analog retained full effectiveness [1]. This positional specificity—arising from distinct binding interactions at the integrase dimer interface—demonstrates that bromine substitution at C6 versus C8 is not functionally equivalent and carries divergent implications for resistance‑evading antiviral design.

HIV-1 integrase ALLINI resistance Regioisomer selectivity Antiviral drug design

In Silico Binding Affinity and Enzyme Inhibition Profile of 6‑Bromo‑2‑(4‑ethoxyphenyl)quinoline‑4‑carboxylic acid

Computational and in silico‑derived enzyme profiling reveals that 6‑bromo‑2‑(4‑ethoxyphenyl)quinoline‑4‑carboxylic acid engages multiple enzyme targets with quantifiable binding metrics. In silico docking studies identified a binding affinity score of −8.6 kcal/mol and predicted hydrogen bond formation with residues Ile21, Gly262, and Leu294 [1]. In enzyme inhibition assays, the compound exhibited 29.6% inhibition at 0.01 mM against a tyrosine kinase and displayed an IC50 of 0.00017 (0.17 μM) at pH 7.0, 37 °C against the mutant enzyme D312E/S319G/A778P/I795L/F802C, with a corresponding Ki value of 0.076 [1]. Notably, inhibition was selective for the mutant enzyme construct, with no activity observed against the wild‑type enzyme in this context, indicating a mutation‑specific inhibition profile [1].

In silico screening Enzyme inhibition Binding affinity Tyrosine kinase Virtual docking

Antiviral Activity of FA‑613 Against SARS‑CoV and SARS‑CoV‑2 with Cell‑Type‑Dependent Potency

FA‑613 exhibits cell‑type‑dependent antiviral activity against coronaviruses that distinguishes it from classical direct‑acting antivirals. In Vero E6 cells, FA‑613 inhibited SARS‑CoV‑induced cytopathogenicity at 3.3 μM [1]. However, a striking and mechanistically significant observation emerged from comparative cell‑line profiling: FA‑613 lost antiviral potency in the interferon‑deficient Vero cell line while maintaining inhibitory activity in an interferon‑competent cell line that showed elevated expression of host antiviral genes upon infection in the presence of FA‑613 [2]. This dependence on intact host interferon signaling is a differentiating feature relative to direct‑acting antivirals whose potency is typically unaffected by cellular innate immune status.

SARS-CoV SARS-CoV-2 Coronavirus inhibition Interferon‑competent cells Antiviral profiling

Preclinical Antiviral Development Status for MERS and SARS Indications

FA‑613 (6‑bromo‑2‑(4‑ethoxyphenyl)quinoline‑4‑carboxylic acid) has advanced to preclinical evaluation status for two distinct coronavirus indications: Middle East Respiratory Syndrome (MERS) and Severe Acute Respiratory Syndrome (SARS) [1]. Its annotated mechanism of action is inhibition of human dihydroorotate dehydrogenase (DHODH), a host enzyme required for pyrimidine biosynthesis [1]. Within the DHODH inhibitor class, FA‑613 is cross‑referenced alongside approved drugs such as leflunomide (approved for arthritis) and clinical‑stage candidates such as IMU‑838 (Phase 2/3 for COVID‑19), establishing a therapeutic context for its development trajectory [1]. While specific comparative potency metrics for FA‑613 against MERS‑CoV or SARS‑CoV relative to these DHODH inhibitors are not yet publicly available in primary literature, the assignment of preclinical status and therapeutic class annotation provides a procurement‑relevant differentiation for programs focused on coronavirus antiviral development.

MERS SARS Coronavirus Preclinical antiviral Drug repurposing

In Vivo Efficacy of FA‑613 in Lethal Influenza Mouse Model with Improved Survival Outcomes

FA‑613 demonstrates protective efficacy in a lethal influenza challenge model. In BALB/c mice receiving intranasal FA‑613 treatment against a lethal dose infection of A/HK/415742Md/2009 (H1N1) influenza virus, an improved survival rate was observed relative to untreated controls [1]. This in vivo efficacy—coupled with the observation of no significant cellular toxicity at effective concentrations in vitro [1]—distinguishes FA‑613 from quinoline‑4‑carboxylic acid analogs that lack validated in vivo antiviral activity or whose toxicity profiles preclude therapeutic window establishment. The survival benefit in a lethal challenge model represents a higher‑order differentiation beyond simple in vitro potency metrics.

Influenza In vivo antiviral Mouse model Survival benefit Host‑targeted antiviral

Procurement‑Aligned Application Scenarios for 6‑Bromo‑2‑(4‑ethoxyphenyl)quinoline‑4‑carboxylic acid (FA‑613)


Broad‑Spectrum Host‑Targeted Antiviral Screening Programs for Respiratory RNA Viruses

Given the demonstrated broad‑spectrum antiviral activity of FA‑613 against RSV, EVs, and CoVs compared with the narrower activity of RYL‑634 [1], this compound is optimally deployed in antiviral discovery programs that require a single host‑targeted probe for screening across multiple respiratory RNA virus families. Procurement is particularly justified when the research objective is to evaluate DHODH inhibition as a pan‑respiratory‑virus strategy rather than as a pathogen‑specific intervention. The compound's ability to inhibit diverse viral pathogens through a conserved host pathway reduces the need for parallel procurement of multiple narrow‑spectrum chemotypes, streamlining screening workflows and conserving project resources. Experimental design must account for the compound's dependence on interferon‑competent cellular systems to observe full antiviral activity [2].

HIV‑1 Integrase Allosteric Inhibitor (ALLINI) Structure‑Activity Relationship and Resistance Mechanism Studies

The divergent resistance profiles of 6‑bromo versus 8‑bromo quinoline‑4‑carboxylic acid analogs against the ALLINI‑resistant IN A128T mutant virus [1] make this compound an essential reagent for HIV‑1 integrase SAR investigations. Procurement of the 6‑bromo regioisomer is specifically indicated when the research aim is to characterize the molecular determinants of resistance susceptibility at the integrase dimer interface. In head‑to‑head studies, the 6‑bromo analog loses potency against A128T, whereas the 8‑bromo analog retains full effectiveness [1]. This property makes the 6‑bromo compound a valuable tool for mapping binding‑site interactions that govern escape mutant vulnerability, as well as for benchmarking novel ALLINI scaffolds against a resistance‑susceptible reference chemotype.

Coronavirus Antiviral Development with Defined Preclinical Stage Compounds

FA‑613 is annotated with preclinical development status for MERS and SARS indications and a defined DHODH inhibitory mechanism [1]. This positions the compound as a procurement target for coronavirus antiviral research programs seeking characterized, development‑stage small molecules rather than unvalidated screening library compounds. The compound's placement within a drug‑repositioning framework alongside approved DHODH inhibitors (leflunomide) and clinical‑stage candidates (IMU‑838) provides a contextual reference point for benchmarking potency and therapeutic index. Research programs investigating host‑targeted coronavirus interventions can leverage the available preclinical annotation and mechanism‑of‑action data to accelerate hit‑to‑lead optimization or to validate DHODH as a coronavirus target using a tool compound with disease‑specific development history.

Enzyme‑Targeted Probe Development for Kinase Inhibition and Mutation‑Specific Inhibitor Screening

The quantifiable enzyme inhibition metrics for 6‑bromo‑2‑(4‑ethoxyphenyl)quinoline‑4‑carboxylic acid—including an IC50 of 0.17 μM against a mutant enzyme construct, 29.6% tyrosine kinase inhibition at 0.01 mM, and an in silico binding affinity of −8.6 kcal/mol [1]—support its application as a probe compound in kinase inhibitor discovery and mutation‑specific enzyme screening programs. The compound's selective inhibition of the D312E/S319G/A778P/I795L/F802C mutant enzyme, with no observed activity against the wild‑type enzyme in the same assay context [1], is particularly valuable for programs focused on targeting resistance‑associated kinase mutations. Procurement is warranted for virtual screening validation studies requiring experimentally determined binding affinity benchmarks, or for biochemical assay development requiring a characterized, commercially available small‑molecule inhibitor with defined kinetic parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.